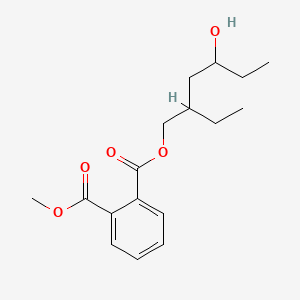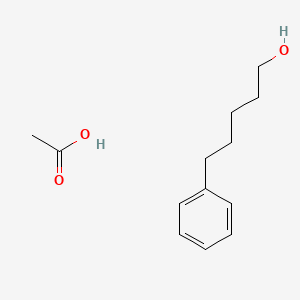
Acetic acid;5-phenylpentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-phenylpentan-1-ol is an organic compound with the molecular formula C11H16O. It is a derivative of pentanol with a phenyl group attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpentan-1-ol can be achieved through several methods. One common method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide, and methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using different catalysts to obtain 5-phenylpentan-1-ol .
Industrial Production Methods
In industrial settings, the production of 5-phenylpentan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts such as ruthenium and nickel on supports like silica or carbon is common. The reaction is carried out under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Phenylpentanoic acid or phenylpentanal.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-phenylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The phenyl group in its structure can influence its binding affinity to different receptors and enzymes, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-phenylpentan-1-ol:
5-phenylpentanoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness
5-phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
75553-28-5 |
|---|---|
Molekularformel |
C13H20O3 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
acetic acid;5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H16O.C2H4O2/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-2(3)4/h1,3-4,7-8,12H,2,5-6,9-10H2;1H3,(H,3,4) |
InChI-Schlüssel |
ZIUGZTDQUCGGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


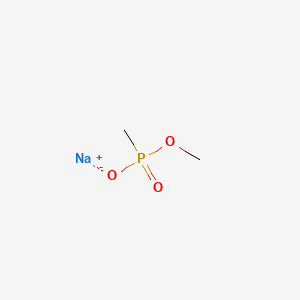
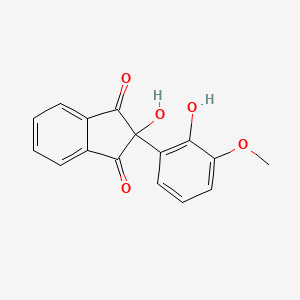
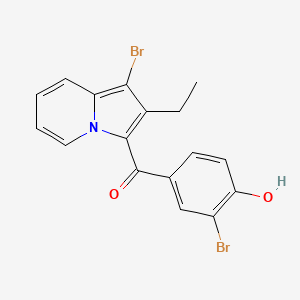
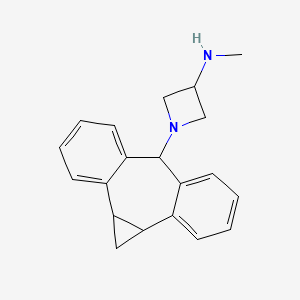



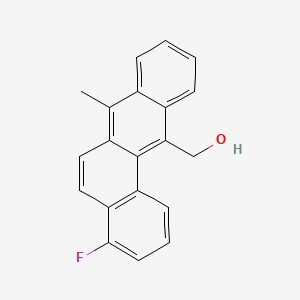

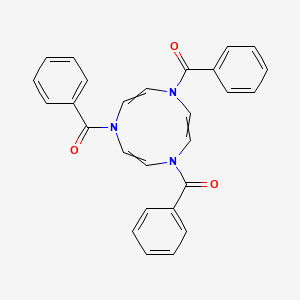
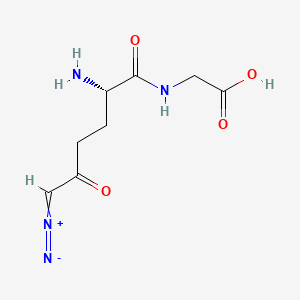
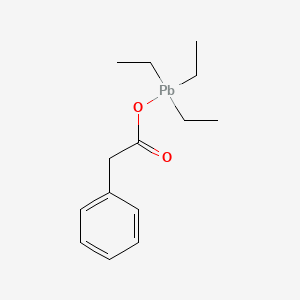
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
